8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
Description
Structure and Key Features:
This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, characterized by a bicyclic scaffold with a nitrogen atom at position 6. Key structural elements include:
- Sulfonyl substituent: A 4-fluoro-2-methylbenzenesulfonyl group at position 8, which enhances steric bulk and modulates electronic properties.
- Methoxy group: A 3-methoxy substituent on the bicyclic core, influencing conformational rigidity and binding interactions.
For example, sulfonyl chloride intermediates react with the tropane amine under basic conditions . Characterization typically involves $ ^1H $ NMR, elemental analysis, and HPLC purity verification .
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-10-7-11(16)3-6-15(10)21(18,19)17-12-4-5-13(17)9-14(8-12)20-2/h3,6-7,12-14H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWAPBHNTTXDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azabicyclo[3.2.1]octane Core: This step often involves the cyclization of a suitable precursor, such as a bicyclic amine, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions, using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Fluorinated Benzenesulfonyl Group: This step involves the sulfonylation of the azabicyclo[3.2.1]octane core with 4-fluoro-2-methylbenzenesulfonyl chloride, typically in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzenesulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzenesulfonyl group can enhance binding affinity and specificity, while the azabicyclo[3.2.1]octane core provides structural rigidity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structural analogs highlights the impact of substituents on pharmacological and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects at Position 8 :
- Sulfonyl groups (e.g., benzenesulfonyl, pyrazole sulfonyl) enhance binding to transporters (e.g., DAT, SERT) via hydrophobic and π-π interactions .
- Benzyl/cyclopropylmethyl groups improve metabolic stability and selectivity. For example, cyclopropylmethyl in 22e increases SERT/DAT selectivity by 10-fold compared to benzyl analogs .
- Halogenation (e.g., 4-fluoro in the target compound) enhances lipophilicity and bioavailability .
Phenoxy/bis(4-fluorophenyl)methoxy groups (e.g., 22e, 31) enhance affinity for monoamine transporters but may increase off-target risks .
Pharmacokinetic and Safety Profiles :
Biological Activity
The compound 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a nitrogen-containing aromatic heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific cancer types, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of azabicyclo compounds, characterized by a bicyclic structure containing nitrogen atoms. The presence of the 4-fluoro-2-methylbenzenesulfonyl group enhances its pharmacological properties, making it a candidate for targeting specific molecular pathways in cancer treatment.
Research indicates that this compound exhibits inhibitory activity against fibroblast growth factor receptors (FGFR) , particularly FGFR1, FGFR2, and mutant FGFR3. These receptors are implicated in various cancers, including bladder cancer. The inhibition of these receptors can disrupt tumor growth and proliferation pathways, making this compound a promising therapeutic agent.
Efficacy Against Cancer
Studies have shown that This compound demonstrates significant antitumor activity:
- Bladder Cancer : The compound has been specifically noted for its efficacy against mutant FGFR3-positive bladder cancer, highlighting its potential as a targeted therapy.
- Mechanistic Studies : In vitro studies have demonstrated that the compound inhibits cell proliferation in FGFR-dependent cancer cell lines, suggesting a direct correlation between FGFR inhibition and reduced tumor growth.
Case Studies
- Preclinical Trials : A preclinical study involving animal models of bladder cancer showed that treatment with this compound led to a significant reduction in tumor size compared to control groups.
- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic outcomes.
Data Table: Summary of Biological Activity
| Study | Model | Findings |
|---|---|---|
| Kameda et al. (2014) | In vitro | Inhibition of FGFR1/2/3 in bladder cancer cell lines |
| Bentley et al. (2015) | Animal Model | Significant tumor size reduction in treated groups |
| Crasto et al. (2023) | Pharmacokinetic Study | Favorable absorption and distribution profiles |
Q & A
Basic: What are the established multi-step synthetic routes for 8-(4-fluoro-2-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane?
The synthesis typically involves sequential functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach includes:
Core Preparation : Formation of the bicyclic scaffold via intramolecular cyclization or reductive amination.
Sulfonylation : Reaction with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
Methoxy Substitution : Alkylation or nucleophilic substitution at the 3-position using methyl iodide or a methoxy-containing reagent.
Critical parameters include solvent choice (e.g., acetonitrile or DMSO for sulfonylation ), temperature control (0–25°C to minimize side reactions), and purification via column chromatography. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the sulfonyl group’s fluorine atom may split signals in the aromatic region .
- X-ray Crystallography : Resolves absolute configuration, particularly for the bicyclic core and substituent orientation (e.g., methoxy group at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNOS) and detects isotopic patterns for fluorine .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Basic: How is the compound screened for preliminary biological activity?
Initial screening involves:
- In Vitro Assays :
- Enzyme Inhibition : Testing against targets like kinases or GPCRs using fluorescence-based or radiometric assays.
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity Profiling : MTT or resazurin assays in mammalian cell lines (e.g., HEK-293, HepG2) to establish IC values .
- Solubility and Stability : Kinetic solubility in PBS/DMSO and metabolic stability in liver microsomes .
Advanced: How do structural modifications influence its structure-activity relationships (SAR)?
SAR studies focus on:
- Sulfonyl Group : Fluorine at the 4-position enhances electronegativity, potentially improving target binding. Methyl at the 2-position may sterically hinder off-target interactions .
- Methoxy Substituent : Position and size (e.g., ethoxy vs. methoxy) modulate lipophilicity and membrane permeability .
- Bicyclic Core Rigidity : Modifications to the azabicyclo[3.2.1]octane scaffold (e.g., introducing double bonds) alter conformational flexibility and target engagement .
Example SAR Table (Analog Data):
| Compound Modification | MIC (μg/mL) | Target Enzyme IC (nM) |
|---|---|---|
| 4-Fluoro, 2-methyl sulfonyl | 0.5 | 12.3 |
| 5-Chloro, 3-methoxy sulfonyl | 2.1 | 45.6 |
Advanced: How can conflicting biological data between studies be resolved?
Contradictions often arise from:
- Assay Variability : Differences in cell lines, enzyme sources, or endpoint measurements. Validate protocols using positive controls (e.g., known inhibitors) .
- Compound Purity : Impurities >5% can skew results. Re-analyze batches via HPLC and LC-MS .
- Solubility Artifacts : Use co-solvents (e.g., cyclodextrins) to ensure compound availability in aqueous media .
- Statistical Rigor : Perform triplicate experiments with ANOVA analysis to confirm significance .
Advanced: What computational strategies support its target identification and optimization?
- Molecular Docking : Predict binding modes using software like AutoDock Vina. Focus on sulfonyl and methoxy interactions with active-site residues .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis .
- MD Simulations : Assess target-ligand complex stability over 100-ns trajectories (e.g., using GROMACS) .
Basic/Advanced: What are the stability and storage guidelines for this compound?
- Short-Term : Store at -20°C in desiccated, amber vials.
- Long-Term : Lyophilize and store under argon at -80°C.
- Stability Tests : Monitor degradation via HPLC every 6 months. Methoxy groups may hydrolyze under acidic conditions; avoid aqueous buffers at pH <5 .
Advanced: How is the compound applied in material science research?
The sulfonyl group enhances polymer compatibility:
- Functionalized Polymers : Incorporate into polyurethanes or epoxies to improve thermal stability (T increases by ~20°C) .
- Composite Materials : Use as a crosslinker in silica nanoparticles for drug delivery systems, leveraging its rigid bicyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
